molecular formula C27H25N3O2S3 B11519597 (2Z,5E)-3-benzyl-5-(1-ethylquinolin-2(1H)-ylidene)-2-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-thiazolidin-4-one

(2Z,5E)-3-benzyl-5-(1-ethylquinolin-2(1H)-ylidene)-2-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-thiazolidin-4-one

Cat. No.: B11519597
M. Wt: 519.7 g/mol
InChI Key: AUOFJUNTEPPPTR-LTTYQNBASA-N
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Description

3-Benzyl-5-[(2E)-1-ethyl-1,2-dihydroquinolin-2-ylidene]-2-[(5Z)-4-oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that incorporates multiple functional groups, including thiazolidinone, quinoline, and benzyl groups

Preparation Methods

The synthesis of 3-benzyl-5-[(2E)-1-ethyl-1,2-dihydroquinolin-2-ylidene]-2-[(5Z)-4-oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-1,3-thiazolidin-4-one involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:

    Formation of the Thiazolidinone Ring: This step typically involves the reaction of a thioamide with an α-haloketone under basic conditions to form the thiazolidinone ring.

    Quinoline Derivative Synthesis: The quinoline moiety can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent such as nitrobenzene.

    Coupling Reactions: The benzyl group and other substituents are introduced through various coupling reactions, such as Suzuki or Heck coupling, using appropriate palladium catalysts and conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for better control over reaction conditions.

Chemical Reactions Analysis

3-Benzyl-5-[(2E)-1-ethyl-1,2-dihydroquinolin-2-ylidene]-2-[(5Z)-4-oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds or carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or quinoline positions, using reagents like sodium hydride and alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Benzyl-5-[(2E)-1-ethyl-1,2-dihydroquinolin-2-ylidene]-2-[(5Z)-4-oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-1,3-thiazolidin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Materials Science: Its unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: The compound’s interactions with various biological targets are investigated to understand its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3-benzyl-5-[(2E)-1-ethyl-1,2-dihydroquinolin-2-ylidene]-2-[(5Z)-4-oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Pathways involved in cell signaling, apoptosis, and metabolism may be affected, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar compounds to 3-benzyl-5-[(2E)-1-ethyl-1,2-dihydroquinolin-2-ylidene]-2-[(5Z)-4-oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-1,3-thiazolidin-4-one include:

    3-Benzyl-4-oxo-1,3-thiazolidine-2-thione: This compound shares the thiazolidinone core but lacks the quinoline and additional substituents.

    5-Benzylidene-2-thioxo-4-thiazolidinone: Similar in structure but with different substituents, affecting its reactivity and applications.

    Quinoline Derivatives: Compounds with similar quinoline structures but different functional groups, leading to varied biological activities.

The uniqueness of 3-benzyl-5-[(2E)-1-ethyl-1,2-dihydroquinolin-2-ylidene]-2-[(5Z)-4-oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-1,3-thiazolidin-4-one lies in its combination of multiple functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H25N3O2S3

Molecular Weight

519.7 g/mol

IUPAC Name

(2Z,5E)-3-benzyl-5-(1-ethylquinolin-2-ylidene)-2-(4-oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H25N3O2S3/c1-3-16-29-25(32)23(35-27(29)33)26-30(17-18-10-6-5-7-11-18)24(31)22(34-26)21-15-14-19-12-8-9-13-20(19)28(21)4-2/h5-15H,3-4,16-17H2,1-2H3/b22-21+,26-23-

InChI Key

AUOFJUNTEPPPTR-LTTYQNBASA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/2\N(C(=O)/C(=C\3/C=CC4=CC=CC=C4N3CC)/S2)CC5=CC=CC=C5)/SC1=S

Canonical SMILES

CCCN1C(=O)C(=C2N(C(=O)C(=C3C=CC4=CC=CC=C4N3CC)S2)CC5=CC=CC=C5)SC1=S

Origin of Product

United States

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